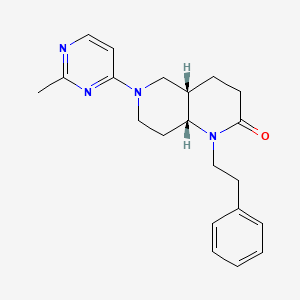![molecular formula C20H22ClF4NO2 B5283250 (E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride](/img/structure/B5283250.png)
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Fluorinated Phenyl Ring:
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where a methoxyphenol reacts with a suitable leaving group on the fluorinated phenyl ring.
Formation of the Prop-2-en-1-amine Moiety: This involves the reaction of an appropriate amine with a prop-2-en-1-amine precursor, often under basic conditions to facilitate the formation of the desired product.
Final Assembly and Hydrochloride Formation: The final step involves the coupling of the intermediate products to form the target compound, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroterephthalonitrile: A fluorinated compound with similar structural features but different functional groups.
2,3,5,6-Tetrafluorobenzene-1,4-dicarbonitrile: Another fluorinated compound used in organic synthesis.
2,3,5,6-Tetrafluoro-4-benzenedicarbonitrile: Shares the tetrafluorophenyl core but differs in its overall structure and applications.
Uniqueness
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride is unique due to its combination of fluorine atoms and a methoxyphenoxy group, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
IUPAC Name |
(E)-N,N-diethyl-3-[2,3,5,6-tetrafluoro-4-(4-methoxyphenoxy)phenyl]prop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F4NO2.ClH/c1-4-25(5-2)12-6-7-15-16(21)18(23)20(19(24)17(15)22)27-14-10-8-13(26-3)9-11-14;/h6-11H,4-5,12H2,1-3H3;1H/b7-6+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQYRHYDPUBCPQ-UHDJGPCESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=C(C=C2)OC)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5283170.png)
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5283191.png)
![N-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5283197.png)
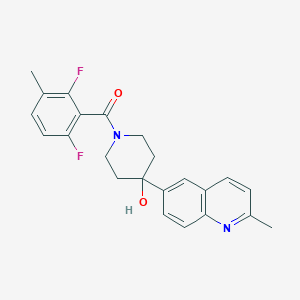
![N-benzyl-N'-[(2-ethoxypyridin-3-yl)methyl]sulfamide](/img/structure/B5283227.png)
![6-[(Z)-2-[3-chloro-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/structure/B5283231.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5283238.png)
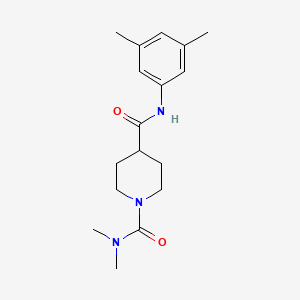
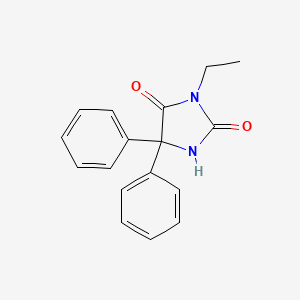
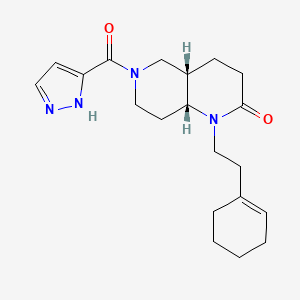
![{1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,4-diazepan-6-yl}acetic acid](/img/structure/B5283274.png)
![3-{2-[isobutyl(methyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5283276.png)
![2-methyl-1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine hydrochloride](/img/structure/B5283277.png)
